molecular formula C9H10N4O B6423961 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine CAS No. 1565834-07-2

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine

Cat. No.: B6423961
CAS No.: 1565834-07-2
M. Wt: 190.20 g/mol
InChI Key: VSRGGUWWKPIFIZ-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group linked to a 1-methyl-1H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine typically involves the following steps:

    Formation of 1-methyl-1H-1,2,4-triazole: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 1,2,4-triazole, followed by methylation using methyl iodide.

    Methoxylation: The 1-methyl-1H-1,2,4-triazole is then reacted with methanol in the presence of a base such as sodium hydride to introduce the methoxy group.

    Coupling with Pyridine: The methoxy-substituted triazole is then coupled with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions can occur at the pyridine ring.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
  • 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine
  • 1,2,4-triazole derivatives

Uniqueness

3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a versatile building block in synthetic chemistry make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-9(11-7-12-13)6-14-8-3-2-4-10-5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRGGUWWKPIFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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